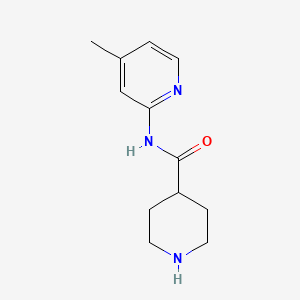

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-9-2-7-14-11(8-9)15-12(16)10-3-5-13-6-4-10/h2,7-8,10,13H,3-6H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLKNRXWKYRFCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20650288 | |

| Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865078-92-8 | |

| Record name | N-(4-Methylpyridin-2-yl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20650288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Synthesis Protocol for N-(4-methylpyridin-2-yl)piperidine-4-carboxamide: A Detailed Application Note for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of N-(4-methylpyridin-2-yl)piperidine-4-carboxamide, a versatile scaffold of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step procedure but also the underlying chemical principles and practical insights to ensure a successful and reproducible synthesis.

Introduction

This compound (Molecular Formula: C₁₂H₁₇N₃O, Molecular Weight: 219.28 g/mol ) is a key intermediate in the development of novel therapeutic agents.[1] Its structural motif is found in compounds being investigated for their potential in treating a range of diseases. The synthesis of this molecule is a critical step in accessing a library of derivatives for structure-activity relationship (SAR) studies.

The described protocol is centered around a robust and widely utilized method in organic synthesis: the amide coupling reaction. Specifically, it employs a carbodiimide-mediated approach, which is a cornerstone of modern peptide and medicinal chemistry for its efficiency and mild reaction conditions.

Reaction Principle: EDC/HOBt Mediated Amide Coupling

The formation of the amide bond in this compound is achieved through the coupling of piperidine-4-carboxylic acid and 2-amino-4-methylpyridine. Direct reaction of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, requiring high temperatures that are often incompatible with complex molecules. To overcome this, the carboxylic acid is "activated" using a coupling agent.

In this protocol, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). The mechanism proceeds in a stepwise fashion:

-

Activation of the Carboxylic Acid: The carboxylic acid (piperidine-4-carboxylic acid) attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.[2]

-

Formation of the HOBt Ester: This unstable intermediate is prone to side reactions, including racemization if chiral centers are present. HOBt acts as a nucleophilic additive, intercepting the O-acylisourea to form a more stable and less reactive HOBt-ester.[2] This step is crucial for minimizing side products and improving the overall efficiency of the reaction.

-

Nucleophilic Attack by the Amine: The amine (2-amino-4-methylpyridine) then undergoes nucleophilic acyl substitution on the HOBt-ester, forming the desired amide bond and regenerating HOBt, which can then participate in another catalytic cycle.[2]

An organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (Et₃N), is typically added to neutralize any acidic species generated during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

Caption: EDC/HOBt mediated amide coupling mechanism.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adjusted as needed. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Piperidine-4-carboxylic acid | 129.16 | 1.00 g | 7.74 | 1.0 |

| 2-Amino-4-methylpyridine | 108.14 | 0.92 g | 8.51 | 1.1 |

| EDC·HCl | 191.70 | 1.78 g | 9.29 | 1.2 |

| HOBt·H₂O | 153.14 | 1.42 g | 9.29 | 1.2 |

| DIPEA | 129.24 | 4.0 mL | 23.22 | 3.0 |

| Anhydrous DMF | - | 40 mL | - | - |

| Ethyl acetate (EtOAc) | - | As needed | - | - |

| Saturated aq. NaHCO₃ | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

| Silica gel (230-400 mesh) | - | As needed | - | - |

Step-by-Step Procedure

Caption: Overall workflow for the synthesis of the target compound.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add piperidine-4-carboxylic acid (1.00 g, 7.74 mmol) and 2-amino-4-methylpyridine (0.92 g, 8.51 mmol).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

-

Addition of Coupling Reagents: To the cooled solution, add HOBt·H₂O (1.42 g, 9.29 mmol) followed by the portion-wise addition of EDC·HCl (1.78 g, 9.29 mmol).

-

Addition of Base: Slowly add DIPEA (4.0 mL, 23.22 mmol) dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate (100 mL) and saturated aqueous sodium bicarbonate (NaHCO₃) solution (100 mL). Shake the funnel vigorously and separate the layers.

-

Washing: Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL). The aqueous washes help to remove unreacted reagents, the urea byproduct from EDC, and residual DMF.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 70%) is typically effective. Collect the fractions containing the desired product and concentrate them to yield this compound as a solid.

Expected Yield and Purity

Yields for this type of coupling reaction are generally in the range of 60-85%, depending on the purity of the starting materials and the efficiency of the purification. The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and confirmed to be ≥98% for use in further applications.

Product Characterization

To confirm the successful synthesis of this compound, a thorough characterization of the final product is essential. This serves as a self-validating step for the protocol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic peaks for the protons on the piperidine and pyridine rings, as well as the methyl group. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon of the amide, and the carbons of the piperidine and pyridine rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the compound. The observed mass should correspond to the calculated exact mass of the protonated molecule [M+H]⁺.

Note: While a comprehensive search was conducted, specific, experimentally verified ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound was not found in the referenced literature. Therefore, it is imperative for the researcher to perform a full characterization of the synthesized compound and compare the obtained data with the expected chemical shifts and mass based on the structure.

Safety and Handling

-

EDC·HCl: Can cause skin and eye irritation. Handle with gloves and safety glasses.

-

HOBt·H₂O: May be explosive when dry. It is a flammable solid. Keep away from heat and open flames.

-

DIPEA: Corrosive and flammable. Causes severe skin burns and eye damage. Work in a well-ventilated fume hood.

-

DMF: A skin and eye irritant. May be harmful if inhaled or absorbed through the skin.

-

2-Amino-4-methylpyridine: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Troubleshooting and Field-Proven Insights

-

Low Yield: If the yield is lower than expected, ensure that all reagents are of high purity and the solvents are anhydrous. The reaction is sensitive to moisture. Incomplete reaction can also be a cause; extend the reaction time and continue monitoring by TLC or LC-MS.

-

Difficult Purification: The urea byproduct from EDC is water-soluble, making the aqueous work-up crucial. If purification by column chromatography is challenging due to co-eluting impurities, consider recrystallization from a suitable solvent system.

-

Side Reactions: A common side reaction with carbodiimides is the formation of an N-acylurea byproduct. Using HOBt significantly suppresses this side reaction. Performing the reaction at low temperatures initially can also help to minimize the formation of unwanted byproducts.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the outlined procedures, researchers can confidently prepare this valuable building block for their drug discovery and development programs. The emphasis on thorough characterization ensures the integrity of the synthesized compound for subsequent scientific investigations.

References

-

PubChem. N-methylpiperidine-4-carboxamide. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

-

Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

-

Reddit. r/Chempros - EDC-HOBt Amide coupling workup help. Available at: [Link]

Sources

"N-(4-methylpyridin-2-yl)piperidine-4-carboxamide" in vitro experimental design

Application Note & Protocols

In Vitro Profiling of N-(4-methylpyridin-2-yl)piperidine-4-carboxamide: A Tiered Approach to Target Identification and Mechanism of Action Elucidation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperidine-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1] This document outlines a comprehensive, tiered in vitro experimental design for the pharmacological characterization of a specific analogue, this compound. The proposed workflow is designed to systematically identify the compound's primary biological target(s), elucidate its mechanism of action, and establish an initial selectivity and liability profile. The strategy begins with broad-based screening against major target classes, including G-protein coupled receptors (GPCRs), monoamine transporters (MATs), and various enzymes, based on activities reported for structurally related molecules.[2][3] Positive initial findings, or "hits," are then subjected to a rigorous validation process involving orthogonal functional assays to confirm biological relevance and determine potency. Finally, detailed mechanistic studies are proposed to precisely define the compound's mode of interaction with its confirmed target. This systematic approach ensures a robust and logical progression from broad screening to detailed characterization, providing a solid foundation for subsequent pre-clinical development.

Introduction: The Rationale for a Systematic Approach

The piperidine ring is a foundational motif in drug discovery, present in a wide array of pharmaceuticals and natural alkaloids.[1] Its derivatives, particularly piperidine-4-carboxamides, exhibit a remarkable diversity of biological activities. For instance, this scaffold has been successfully utilized to develop agents targeting the central nervous system, including inhibitors of secretory glutaminyl cyclase for Alzheimer's disease and potential dopamine reuptake inhibitors.[2][3] In other therapeutic areas, related structures have demonstrated anti-angiogenic and DNA-cleaving properties for oncology applications, as well as potent antimicrobial effects.[2]

Given this chemical versatility, a new analogue like this compound presents a classic challenge in drug discovery: its biological activity is unknown. A scattered, hypothesis-driven approach risks missing its true target. Therefore, a systematic, tiered profiling strategy is essential. This application note provides a self-validating framework to:

-

Tier 1: Identify the most promising biological target class(es) through broad, high-throughput screening.

-

Tier 2: Confirm initial hits using secondary, functional assays and accurately determine the compound's potency.

-

Tier 3: Elucidate the specific mechanism of action (MOA) at the validated target.

This structured workflow is designed to build a comprehensive pharmacological profile, providing the critical data needed to make informed decisions about the compound's therapeutic potential.

Tier 1: Broad Target Class Screening & Hit Identification

Expertise & Experience: The initial step in characterizing an unknown compound is to cast a wide but rational net. The goal of Tier 1 is not to determine potency, but to efficiently identify which target families warrant further investigation. We utilize single-point, high-concentration screening to maximize the probability of detecting meaningful interactions. A concentration of 10 µM is standard for this purpose, as it is high enough to detect moderate-to-high affinity binders while minimizing non-specific effects.

Recommended Screening Panels

Based on the known pharmacology of the piperidine-4-carboxamide scaffold, the following screening panels are recommended:

-

GPCR Binding Panel: As the largest family of cell surface receptors and common drug targets, this is a critical starting point.[4][5] A panel of at least 40-50 common receptors (e.g., dopaminergic, serotonergic, adrenergic, muscarinic, opioid) should be used.

-

Monoamine Transporter (MAT) Binding Panel: The potential for dopamine reuptake inhibition makes screening against the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters essential.[3][6]

-

Enzyme Inhibition Panel: Given the diverse enzymatic activities of related compounds, a panel should include targets such as Monoamine Oxidase A and B (MAO-A, MAO-B), secretory glutaminyl cyclase (sQC), and representative proteasome subunits.[2][7][8]

Experimental Workflow: Tier 1

Caption: Tier 1 Workflow for Broad Target Screening.

Protocol: General Radioligand Binding Assay

Trustworthiness: This protocol represents a gold-standard method for assessing compound binding.[9][10] Including both a positive control inhibitor and a non-specific binding control ensures the assay is performing correctly and the data are valid.

-

Preparation: Prepare cell membranes or purified proteins expressing the target of interest in the appropriate assay buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Radioligand (e.g., [³H]-SCH23390 for D1 receptors) at a concentration near its Kd.

-

Test compound (10 µM final concentration) or vehicle control (for total binding).

-

A known, high-affinity unlabeled ligand (e.g., 10 µM unlabeled SCH23390) for determining non-specific binding.

-

-

Incubation: Add the membrane/protein preparation to initiate the reaction. Incubate at room temperature or 37°C for a defined period (e.g., 60-120 minutes) to reach equilibrium.

-

Termination: Rapidly filter the reaction mixture through a glass fiber filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., MicroBeta or TopCount).

-

Data Analysis: Calculate Percent Inhibition using the formula: % Inhibition = 100 * (1 - [Sample_CPM - NonSpecific_CPM] / [Total_CPM - NonSpecific_CPM])

Data Presentation: Tier 1

Results should be summarized in a table, allowing for a clear overview of the compound's activity profile.

| Target Class | Specific Target | Radioligand Used | % Inhibition @ 10 µM | Hit? (>50%) |

| GPCR | Dopamine D2 | [³H]-Spiperone | 85% | Yes |

| Serotonin 5-HT2A | [³H]-Ketanserin | 12% | No | |

| Adrenergic α1 | [³H]-Prazosin | 5% | No | |

| MAT | DAT | [¹²⁵I]-RTI-55 | 78% | Yes |

| NET | [³H]-Nisoxetine | 25% | No | |

| SERT | [³H]-Citalopram | 48% | No | |

| Enzyme | MAO-B | N/A (Activity Assay) | 92% | Yes |

| MAO-A | N/A (Activity Assay) | 8% | No |

Note: Table contains hypothetical data for illustrative purposes.

Tier 2: Hit Confirmation, Potency, and Functional Validation

Expertise & Experience: A binding event is not sufficient to confirm biological activity. It is critical to validate hits from Tier 1 in orthogonal, functional assays. This confirms that the compound not only binds to the target but also modulates its biological function. Furthermore, determining the potency (IC₅₀ or EC₅₀) is a key step in ranking hits and understanding their therapeutic potential.

Experimental Strategy

For each "hit" identified in Tier 1 (>50% inhibition), the following experiments are required:

-

Concentration-Response Binding Assay: Perform the same binding assay as in Tier 1, but with a range of compound concentrations (e.g., 10-point, 3-fold serial dilution from 30 µM). This will allow for the calculation of an IC₅₀, which can be converted to an inhibition constant (Kᵢ).

-

Orthogonal Functional Assay: Select an assay that measures the functional consequence of receptor binding. The choice of assay is target-dependent.

Protocols: Target-Specific Functional Assays

Rationale: The Dopamine D2 receptor is a Gi-coupled GPCR, meaning its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11] A cAMP assay is therefore a direct functional readout of D2 receptor modulation.

-

Cell Culture: Use a recombinant cell line stably expressing the human Dopamine D2 receptor (e.g., CHO-K1 or HEK293).

-

Assay Preparation: Seed cells in a 96-well plate. On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Compound Addition: Add the test compound at various concentrations. To test for antagonist activity, add the test compound first, then stimulate the cells with a known D2 agonist (e.g., Quinpirole) at its EC₈₀ concentration.

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

Cell Lysis & Detection: Lyse the cells and measure cAMP levels using a commercially available kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an equivalent technology.

-

Data Analysis: Plot the functional response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

Rationale: A direct measure of MAT function is its ability to transport its substrate. An uptake inhibition assay using a radiolabeled substrate provides a robust and reliable functional readout.[9]

-

Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT.

-

Assay Preparation: Plate the cells in a 96-well plate. On the day of the experiment, wash the cells and pre-incubate them in Krebs-Ringer-HEPES (KRH) buffer.

-

Compound Pre-incubation: Add various concentrations of the test compound or a known inhibitor (e.g., GBR-12909) and incubate for 10-20 minutes at 37°C.

-

Uptake Initiation: Add [³H]-Dopamine at a concentration near its Km to initiate uptake.

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), rapidly terminate the uptake by washing the cells multiple times with ice-cold KRH buffer.

-

Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percent inhibition of [³H]-Dopamine uptake against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Data Presentation: Tier 2

Summarize the potency data from both binding and functional assays.

| Validated Target | Binding Assay Kᵢ (nM) | Functional Assay | Functional Assay IC₅₀/EC₅₀ (nM) | Functional Mode |

| Dopamine D2 | 120 | cAMP Inhibition | 250 | Antagonist |

| DAT | 95 | [³H]-Dopamine Uptake | 180 | Inhibitor |

| MAO-B | N/A | Enzyme Activity | 45 | Inhibitor |

Note: Table contains hypothetical data for illustrative purposes.

Tier 3: Mechanism of Action (MOA) & Selectivity Studies

Expertise & Experience: With confirmed, potent activity at specific targets, the final step is to understand the precise nature of the interaction. These studies provide crucial details that inform the compound's potential therapeutic window and off-target effects.

Experimental Strategy & Visualization

The path for MOA elucidation depends on the results from Tier 2.

Caption: Decision Tree for Tier 3 Mechanism of Action Studies.

Protocol: Enzyme Inhibition Kinetics (Example: MAO-B)

Trustworthiness: Michaelis-Menten kinetics are the cornerstone of enzyme characterization.[12] This protocol allows for the determination of the inhibition mechanism (e.g., competitive, non-competitive), which is a critical piece of information for drug development.

-

Assay Principle: Use a commercially available fluorometric MAO-B inhibitor screening kit.[13] These kits measure the production of H₂O₂, a byproduct of MAO activity, via a fluorescent probe.

-

Reaction Setup: Prepare a matrix of reactions in a 96-well plate.

-

Vary the concentration of the MAO substrate (e.g., benzylamine) along the x-axis of the plate.

-

Vary the concentration of the test compound (inhibitor) along the y-axis of the plate, including a zero-inhibitor control.

-

-

Initiation & Incubation: Add purified human MAO-B enzyme to all wells to initiate the reactions. Incubate at 37°C for a set time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the fluorescence (e.g., Ex/Em = 535/587 nm).

-

Data Analysis:

-

For each inhibitor concentration, plot the reaction velocity (fluorescence units/time) versus the substrate concentration. Fit this data to the Michaelis-Menten equation to determine the apparent Vmax and Km.

-

Create a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for all inhibitor concentrations. The pattern of line intersections will reveal the mechanism of inhibition:

-

Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive: Lines are parallel.

-

-

General In Vitro ADME/Tox Profile

Expertise & Experience: In parallel with detailed MOA studies, it is crucial to assess the compound's fundamental drug-like properties. Poor solubility or high cytotoxicity can render an otherwise potent compound unusable.

-

Cytotoxicity: An MTT or similar cell viability assay should be performed in a standard cell line (e.g., HEK293, HepG2) to determine the CC₅₀ (50% cytotoxic concentration). This provides a therapeutic index when compared to the on-target potency (e.g., CC₅₀/IC₅₀).

-

CYP450 Inhibition: Assess the compound's potential to cause drug-drug interactions by measuring its inhibition of the five major cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, 3A4).

-

Aqueous Solubility: Measure the thermodynamic solubility to ensure the compound is amenable to formulation and can achieve sufficient concentrations for in vivo studies.

Conclusion

The tiered experimental plan detailed in this document provides a rigorous, logical, and efficient framework for the comprehensive in vitro characterization of this compound. By progressing from broad screening to specific functional and mechanistic assays, this workflow systematically builds a detailed pharmacological profile. The data generated will definitively identify the compound's primary biological target(s), quantify its potency and selectivity, and elucidate its mechanism of action. This complete data package is fundamental for validating the compound as a lead candidate and for guiding the strategic design of subsequent in vivo efficacy and safety studies.

References

-

MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

-

National Center for Biotechnology Information. N-methylpiperidine-4-carboxamide | C7H14N2O - PubChem. [Link]

-

National Center for Biotechnology Information. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PubMed Central. [Link]

-

National Center for Biotechnology Information. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PubMed Central. [Link]

-

National Center for Biotechnology Information. Recent progress in assays for GPCR drug discovery - PubMed. [Link]

-

ACS Publications. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. [Link]

-

ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. [Link]

-

American Physiological Society. Recent progress in assays for GPCR drug discovery. [Link]

-

National Center for Biotechnology Information. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed. [Link]

-

ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9 | Request PDF. [Link]

-

National Center for Biotechnology Information. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC. [Link]

-

National Center for Biotechnology Information. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. [Link]

-

National Center for Biotechnology Information. Discovery and Development of Monoamine Transporter Ligands - PMC. [Link]

-

Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

-

National Center for Biotechnology Information. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC. [Link]

-

ACS Publications. Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. [Link]

-

ResearchGate. (PDF) Synthesis, Characterization, Semiempirical and Biological Activities of Organotin(IV) Carboxylates with 4-Piperidinecarboxylic Acid. [Link]

-

Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). [Link]

-

Reaction Biology. GPCR Assay Services. [Link]

-

Charles River Laboratories. MAO Inhibition in Drug Discovery and Development. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|865078-92-8 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. criver.com [criver.com]

- 9. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 12. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

Application Notes and Protocols: A Guide to Assessing the Cytotoxicity of N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a versatile heterocyclic compound that serves as a foundational scaffold in medicinal chemistry and drug discovery.[1] This structure is of significant interest due to its presence in molecules designed as potential anticancer and neuroscience research agents.[1] Notably, derivatives of this piperidine carboxamide scaffold have demonstrated intriguing biological activities, including anti-angiogenic properties by inhibiting the formation of new blood vessels essential for tumor growth, and the ability to bind and cleave DNA, thereby hindering DNA replication and cell proliferation.[1] Given these preliminary indications of anticancer potential, a rigorous and systematic evaluation of its cytotoxic effects on various cell lines is a critical step in the early stages of drug development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust in vitro cytotoxicity assay protocol for this compound. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for multiple assays, and offer insights into data interpretation.

Strategic Approach to Cytotoxicity Assessment

A multi-faceted approach is recommended to comprehensively evaluate the cytotoxic profile of this compound. This involves employing assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis). This strategy provides a more complete picture of the compound's mechanism of action.

Our recommended workflow for assessing the cytotoxicity of this compound is as follows:

Figure 1: A streamlined workflow for the comprehensive cytotoxic evaluation of this compound.

PART 1: Foundational Steps - Compound Preparation and Cell Line Selection

Preparation of this compound Stock Solution

The initial step involves the preparation of a high-concentration stock solution of the test compound. This is crucial for ensuring accurate and reproducible dilutions for treating the cells.

-

Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving small molecules for in vitro assays due to its high solubilizing capacity and general compatibility with cell culture media at low concentrations.[2] It is imperative to determine the solubility of this compound in DMSO.

-

Stock Concentration: A typical starting stock concentration is 10-100 mM. This allows for a wide range of final concentrations to be tested while keeping the final DMSO concentration in the cell culture media below a cytotoxic level (typically ≤ 0.5%).

-

Procedure:

-

Accurately weigh a precise amount of this compound powder.

-

Add the appropriate volume of sterile DMSO to achieve the desired molar concentration.

-

Ensure complete dissolution by vortexing or gentle warming.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Cell Line Selection and Culture

The choice of cell lines is critical and should be guided by the potential therapeutic application of the compound. Given its potential as an anticancer agent, a panel of human cancer cell lines is recommended.

-

Recommended Cancer Cell Lines:

-

A549 (Human Lung Carcinoma): A commonly used cell line for general cytotoxicity screening.[3]

-

MCF-7 (Human Breast Adenocarcinoma): A well-characterized estrogen receptor-positive breast cancer cell line.

-

HeLa (Human Cervical Adenocarcinoma): A robust and widely used cell line in cancer research.

-

HCT-116 (Human Colorectal Carcinoma): A p53-wildtype colon cancer cell line.[4]

-

-

Non-Cancerous Control Cell Line: To assess for selective cytotoxicity, it is essential to include a non-cancerous cell line.

-

Cell Culture Conditions: All cell lines should be cultured according to the supplier's recommendations (e.g., ATCC). This typically involves maintaining the cells in a humidified incubator at 37°C with 5% CO₂ in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

PART 2: Primary Cytotoxicity Screening - The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[8][9] The amount of formazan produced is proportional to the number of living cells.[10]

Rationale for Using the MTT Assay

The MTT assay is a robust, reliable, and high-throughput method for initial screening of the cytotoxic potential of a compound.[8] It provides a quantitative measure of cell viability and allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key parameter for comparing the potency of different compounds.

Detailed MTT Assay Protocol

| Step | Procedure | Expert Notes & Rationale |

| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[11] | The optimal seeding density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay. |

| 2. Compound Treatment | Prepare serial dilutions of this compound from the stock solution in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only). | A wide concentration range is crucial to capture the full dose-response curve. The vehicle control is essential to ensure that the solvent is not causing cytotoxicity. |

| 3. Incubation | Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[12] | The incubation time should be optimized based on the cell line's doubling time and the expected mechanism of action of the compound. |

| 4. Addition of MTT Reagent | Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[13] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10] | During this incubation, viable cells will convert the MTT into formazan crystals. The incubation time can be optimized for each cell line. |

| 5. Solubilization of Formazan | Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[9] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[9] | Complete solubilization is critical for accurate absorbance readings. |

| 6. Absorbance Measurement | Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to subtract background absorbance.[8][9] | The intensity of the purple color is directly proportional to the number of viable cells. |

Data Analysis and IC₅₀ Determination

-

Calculate Percent Viability:

-

Percent Viability = [(Absorbance of Treated Cells - Absorbance of No-Cell Control) / (Absorbance of Vehicle Control - Absorbance of No-Cell Control)] x 100

-

-

Plot Dose-Response Curve: Plot the percent viability against the logarithm of the compound concentration.

-

Determine IC₅₀: The IC₅₀ value is the concentration of the compound that inhibits cell viability by 50%. This can be calculated using non-linear regression analysis with software such as GraphPad Prism.

PART 3: Secondary Assays for Mechanistic Insights

While the MTT assay provides a good measure of overall cytotoxicity, it does not distinguish between different modes of cell death. Therefore, secondary assays are crucial for confirming the primary results and gaining insights into the mechanism of action.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[14]

This assay serves as an excellent orthogonal method to the MTT assay. While MTT measures metabolic activity, the LDH assay directly quantifies cell membrane integrity. A concomitant decrease in MTT signal and an increase in LDH release would strongly indicate a cytotoxic effect.

-

Cell Culture and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

-

LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions (e.g., from Promega or Sigma-Aldrich).[15][16]

-

Incubation and Measurement: Incubate the plate at room temperature, protected from light, for the recommended time (typically up to 30 minutes).[16] Measure the absorbance at the specified wavelength (e.g., 490 nm).

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[17]

Given that some derivatives of the parent scaffold can induce DNA cleavage, it is plausible that this compound may induce apoptosis. This assay provides definitive evidence for this mechanism.

-

Annexin V: Binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17]

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC₅₀ for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the kit manufacturer's protocol.[17]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will allow for the quantification of four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Figure 2: A conceptual diagram illustrating the differentiation of cell populations in an Annexin V/PI apoptosis assay following treatment.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC₅₀ Values of this compound

| Cell Line | IC₅₀ (µM) after 48h Treatment |

| A549 | 15.2 ± 1.8 |

| MCF-7 | 25.6 ± 2.5 |

| HCT-116 | 12.8 ± 1.5 |

| MRC-5 | > 100 |

Interpretation: The hypothetical data in Table 1 would suggest that this compound exhibits selective cytotoxicity towards cancer cell lines, with a higher potency against HCT-116 and A549 cells, while showing minimal toxicity to the non-cancerous MRC-5 cell line.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically grounded framework for assessing the cytotoxicity of this compound. By employing a combination of metabolic, membrane integrity, and apoptosis assays, researchers can obtain a detailed understanding of the compound's cytotoxic profile and its potential as a therapeutic agent. The detailed protocols and the rationale behind each step are designed to ensure the generation of reliable and reproducible data. Further investigations could explore the specific molecular pathways involved in the observed cytotoxicity, such as the activation of caspases or the induction of DNA damage response pathways.

References

-

ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Available from: [Link]

-

ResearchGate. Evaluation of Novel N -(piperidine-4-yl)benzamide Derivatives as Potential Cell Cycle Inhibitors in HepG2 Cells. Available from: [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available from: [Link]

-

Bentham Science. Synthesis and Biological Activities of Heterocyclic Hybrids Containing Piperidine and Pyridine Moieties: Recent Developments. Available from: [Link]

-

PubMed. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. Available from: [Link]

-

MDPI. Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Available from: [Link]

-

PubMed Central. Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Available from: [Link]

-

NIH. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]

-

PubMed Central. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Available from: [Link]

-

NIH. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Available from: [Link]

-

NIH. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

-

PubMed Central. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria. Available from: [Link]

-

ResearchGate. What cell line should I choose for citotoxicity assays?. Available from: [Link]

-

OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. Available from: [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

-

Johner Institute. Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available from: [Link]

-

PubMed. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Available from: [Link]

-

Protocols.io. MTT (Assay protocol). Available from: [Link]

-

ResearchGate. (PDF) Synthesis, characterization and biological evaluation of piperidine-4-carboxamide derivatives in mice. Available from: [Link]

-

NIH. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]

-

ResearchGate. Cytotoxicity assay. Percentage of cell viability (ratio compared to...). Available from: [Link]

-

University of South Florida. Apoptosis Protocols. Available from: [Link]

-

Chem-Space. N-(Cyclopropyl(pyridin-4-yl)methyl)piperidine-4-carboxamide hydrochloride. Available from: [Link]

-

MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available from: [Link]

-

Protocols.io. LDH assay. Available from: [Link]

-

National Toxicology Program (NTP). Section 1: In Vitro Cytotoxicity Test Methods BRD. Available from: [Link]

-

ResearchGate. What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture?. Available from: [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. Available from: [Link]

-

ResearchGate. Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Available from: [Link]

-

Creative Diagnostics. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Available from: [Link]

Sources

- 1. This compound|865078-92-8 [benchchem.com]

- 2. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. blog.johner-institute.com [blog.johner-institute.com]

- 13. MTT (Assay protocol [protocols.io]

- 14. LDH cytotoxicity assay [protocols.io]

- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Application Notes and Protocols: A Multi-Faceted Approach to Target Identification of N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Introduction

N-(4-methylpyridin-2-yl)piperidine-4-carboxamide is a versatile piperidine carboxamide scaffold with significant potential in medicinal chemistry and drug discovery.[1] Derivatives of this core structure have been explored for a range of therapeutic applications, including oncology and neuroscience.[1] Notably, related compounds have demonstrated anti-angiogenic properties and the ability to induce DNA cleavage, suggesting a multi-faceted mechanism of action in cancer.[1] Furthermore, the piperidine-4-carboxamide moiety is a recognized scaffold for inhibitors of enzymes such as secretory glutaminyl cyclase (sQC), a target implicated in the pathogenesis of Alzheimer's Disease.[1] The diverse biological activities of structurally similar compounds, such as proteasome and glycine transporter 1 (GlyT1) inhibitors, underscore the therapeutic promise of this chemical class.[2][3]

However, the specific molecular targets of this compound remain to be fully elucidated. The identification of these targets is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and identifying potential off-target effects. This guide provides a comprehensive, multi-pronged strategy for the target identification and validation of this compound, designed for researchers, scientists, and drug development professionals. Our approach integrates computational prediction with robust experimental validation through chemical proteomics and biochemical assays.

Strategic Overview: A Three-Pillar Approach to Target Deconvolution

A successful target identification campaign requires a systematic and multi-faceted approach to generate high-confidence candidates and rigorously validate them. We propose a three-pillar strategy that progresses from broad, computational predictions to specific, high-throughput experimental validation.

Caption: A three-pillar strategy for target identification.

Pillar 1: In Silico Target Prediction

Computational methods offer a rapid and cost-effective way to generate initial hypotheses about the potential protein targets of a small molecule.[4][5] By leveraging the three-dimensional structure of the compound and known protein structures, we can predict binding affinities and identify potential interacting partners.

Rationale and Experimental Choices

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] It is particularly useful for screening large libraries of proteins for potential binders.

-

Pharmacophore Fitting: This method identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.[4] This can be used to search for proteins with binding sites that complement the pharmacophore of this compound.

Protocol: In Silico Target Prediction

-

Compound Preparation:

-

Generate a 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, MarvinSketch).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

-

Target Database Selection:

-

Select a database of protein structures for screening. The Protein Data Bank (PDB) is a comprehensive resource.

-

Alternatively, use curated databases of druggable proteins or proteins implicated in relevant disease pathways (e.g., oncology, neurodegeneration).

-

-

Molecular Docking:

-

Utilize a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the binding sites of the selected protein targets.

-

Analyze the docking scores and binding poses to rank potential interactors. Higher negative scores generally indicate stronger binding.

-

-

Pharmacophore Modeling and Screening:

-

Generate a pharmacophore model based on the structure of this compound or a set of structurally related active compounds.

-

Screen a 3D database of protein structures (e.g., PharmMapper, ZINCPharmer) with the generated pharmacophore to identify proteins with complementary binding sites.

-

-

Data Analysis and Candidate Prioritization:

-

Compile a list of putative targets identified from both molecular docking and pharmacophore screening.

-

Prioritize candidates based on docking scores, pharmacophore fit, biological relevance to known activities of similar compounds, and expression in relevant tissues or cell lines.

-

| Computational Method | Objective | Key Output | Example Software/Databases |

| Molecular Docking | Predict binding mode and affinity | Docking score, binding pose | AutoDock, Glide, PDB |

| Pharmacophore Fitting | Identify complementary binding sites | Pharmacophore fit score | PharmMapper, ZINCPharmer |

Pillar 2: Experimental Target Identification using Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics technique for identifying direct protein targets of small molecules from complex biological samples.[6][7] This method involves immobilizing the small molecule on a solid support to "pull down" its interacting proteins from a cell lysate.

Rationale and Experimental Choices

The core of this approach is the design and synthesis of a chemical probe derived from this compound. This probe will contain a linker and a reactive handle (e.g., biotin) for immobilization on affinity beads.[8] A critical aspect is to design the linker attachment point to minimize disruption of the compound's native binding interactions. A negative control, where the free compound is added in excess to compete for binding, is essential to distinguish specific binders from non-specific interactions.

Sources

- 1. This compound|865078-92-8 [benchchem.com]

- 2. Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Target prediction of small molecules with information of key molecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 中国药理学与毒理学杂志 [journal.mlpla.mil.cn]

- 8. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"N-(4-methylpyridin-2-yl)piperidine-4-carboxamide" minimizing off-target effects

Technical Support Center: N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

A Guide to Minimizing Off-Target Effects for Researchers

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers utilizing this compound and related small molecule inhibitors. This guide is designed to provide practical, in-depth answers and troubleshooting protocols to help you navigate the complexities of inhibitor selectivity and ensure the reliability of your experimental results.

Initial searches indicate that this compound is a versatile scaffold used in the design of agents for both cancer and neuroscience research.[1] In oncology, it has been associated with anti-angiogenic properties and DNA cleavage activity.[1] In neuroscience, this chemical structure is explored for inhibiting enzymes like secretory glutaminyl cyclase (sQC), a target linked to Alzheimer's Disease.[1]

Given the ATP-competitive nature of many kinase inhibitors and the structural similarity across the human kinome, achieving absolute selectivity is a significant challenge.[2][3] Off-target effects are a primary reason for unexpected experimental outcomes and the failure of drug candidates in clinical trials.[3][4] This guide provides a systematic approach to identifying and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What exactly are "off-target" effects and why are they a major concern with my kinase inhibitor?

A: Off-target effects are unintended interactions between a drug or small molecule, like this compound, and proteins other than the intended therapeutic target.[5] Because many proteins, especially kinases, share similar structural features in their binding pockets, an inhibitor designed for one target may bind to and modulate the activity of several others.[2][3] These unintended interactions can lead to misleading experimental data, where an observed phenotype is incorrectly attributed to the inhibition of the primary target.[6] They are also a major source of cellular toxicity and adverse drug reactions in clinical settings.[3][4]

Q2: I'm observing an unexpected or inconsistent phenotype in my cell-based assays. How can I determine if it's caused by an off-target effect?

A: This is a classic challenge. A multi-step validation process is necessary to dissect on-target versus off-target driven phenotypes:

-

Confirm Target Engagement: First, verify that your compound is physically interacting with the intended target protein within the intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this.[7][8]

-

Use Orthogonal Tools: Validate the phenotype using a method that doesn't involve the small molecule. For example, use siRNA or CRISPR/Cas9 to knockdown or knockout the target protein. If genetic depletion of the target reproduces the phenotype observed with your compound, it strengthens the evidence for on-target action.[9]

-

Employ a Negative Control: Synthesize or acquire a structurally similar analog of your compound that is inactive against the primary target.[9] If this inactive analog fails to produce the same phenotype, it suggests the effect is not due to some general chemical property or scaffold-specific off-target activity.

-

Perform Dose-Response Analysis: A true on-target effect should correlate with the compound's potency for the target. The cellular EC50 (effective concentration) should be reasonably close to the biochemical IC50 (inhibitory concentration) of the target.

Q3: My compound has a potent IC50 value against my target kinase. Doesn't that mean it's selective?

A: Not necessarily. Potency and selectivity are two different, and often confused, parameters.

-

Potency (IC50/Kd): This measures the concentration of a compound required to achieve 50% inhibition or binding to a single target. A low IC50 value (e.g., in the nanomolar range) means the compound is potent.

-

Selectivity: This refers to the compound's potency against its intended target relative to its potency against all other potential targets.[2] A compound can be highly potent against its primary target but still inhibit dozens of other kinases at similar concentrations, making it non-selective.

True selectivity is best understood by profiling the inhibitor against a large panel of kinases.[10][11]

Q4: What is the best type of negative control for my experiments with this compound?

A: The ideal negative control is a structurally close analog of your active compound that has lost its activity against the primary target.[9] This is superior to using a vehicle control (like DMSO) alone because it helps to rule out phenotypes caused by the chemical scaffold itself interacting with an unknown off-target.[12] If a validated inactive analog is not available, the second-best approach is to use a structurally distinct inhibitor that targets the same protein. If two different chemical scaffolds produce the same biological effect, it increases confidence that the effect is on-target.[9]

Troubleshooting Guide: A Step-by-Step Approach to Off-Target Validation

Problem: My experimental results are ambiguous, and I suspect an off-target effect is confounding my data.

This guide provides a logical workflow to systematically identify and validate potential off-target effects.

Workflow Step 1: Confirm On-Target Engagement in a Cellular Context

Before investigating off-targets, you must first prove your compound binds its intended target in the complex environment of a living cell.

Recommended Protocol: Cellular Thermal Shift Assay (CETSA)

The principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[7][8]

Detailed Protocol:

-

Cell Culture & Treatment: Plate your cells of interest and grow to ~80% confluency. Treat the cells with your compound (e.g., 10 µM this compound) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

-

Heating Step: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 64°C for 3 minutes) using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.[13]

-

Lysis and Separation: Lyse the cells through repeated freeze-thaw cycles or addition of a mild lysis buffer.[13] Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of your target protein remaining in the soluble fraction by Western Blot or another sensitive protein detection method.

-

Interpretation: In the vehicle-treated samples, the amount of soluble target protein will decrease as the temperature increases. In the compound-treated samples, if the compound is binding and stabilizing the target, the protein will remain soluble at higher temperatures. This results in a "shift" in the melting curve.

Diagram: CETSA Experimental Workflow

Caption: Decision tree for validating a suspected off-target.

By following this structured approach—confirming on-target engagement, profiling broadly for off-targets, and validating hits with orthogonal methods—researchers can confidently interpret their data and minimize the confounding influence of off-target effects.

References

-

Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

-

Miihkinen, M., Miihkinen, N., Lehtinen, T., & Aittokallio, T. (2023). Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

-

Al-Khafaji, K., & Al-Ghanimi, Z. (2024). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. Molecules, 29(1), 249. [Link]

-

van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 164(2b), 117-36. [Link]

-

Xin, Q., Fang, C., Xing, B., Du, J., & Ren, S. (2025). Discovery of N-(4-(pyridin-4-yloxy)phenyl)-1,2-dihydropyridine-3-carboxamide derivatives as potential type II c-Met inhibitors. Bioorganic & Medicinal Chemistry, 131, 118394. [Link]

-

Szałaj, N., Satała, G., Głuch-Lutwin, M., Gryboś, A., Więckowska, A., Pawłowski, M., & Starowicz, K. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(11), 3237. [Link]

-

Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

-

Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. yale.edu. [Link]

-

Patsnap. How can off-target effects of drugs be minimised?. Patsnap.com. [Link]

-

Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Reactionbiology.com. [Link]

-

Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

-

Lino, C. A., Harper, J. C., Carney, J. P., & Timlin, J. A. (2018). Delivering CRISPR: a review of the challenges and approaches. Drug delivery, 25(1), 1234-1257. [Link]

-

Ates-Alagoz, Z., & Adejare, A. (2013). Discovery of N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamides as novel, selective and potent GlyT1 inhibitors. Bioorganic & medicinal chemistry letters, 23(17), 4843-4846. [Link]

-

Boster Biological Technology. How to Design Positive and Negative Controls for IHC, WB & ELISA. Bosterbio.com. [Link]

-

News-Medical.Net. Cellular Thermal Shift Assay (CETSA). News-medical.net. [Link]

-

Nargund, S., & Amaro, R. E. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation, 19(5), 1319-1331. [Link]

-

ResearchGate. Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. Researchgate.net. [Link]

-

CRISPR Medicine News. Strategies to Avoid and Reduce Off-Target Effects. Crisprmedicine.news. [Link]

-

Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical journal, 351(1), 95-105. [Link]

-

Vasta, J. D., Corona, C. R., Wilkinson, J., Zimprich, C. A., Hartnett, J. R., Ingold, M. R., ... & Robers, M. B. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell chemical biology, 26(10), 1431-1441. [Link]

-

Li, Y., Zhao, W., & Chen, Y. (2022). Designing strategies of small-molecule compounds for modulating non-coding RNAs in cancer therapy. Journal of Translational Medicine, 20(1), 69. [Link]

-

Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.org. [Link]

-

Creative Diagnostics. Off-Target Effects Analysis. Creative-diagnostics.com. [Link]

-

Rockland Immunochemicals. Positive and Negative Controls. Rockland.com. [Link]

-

Basith, S., Manavalan, B., Shin, T. H., & Choi, S. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 819. [Link]

-

ResearchGate. (PDF) Off-target effects in CRISPR/Cas9 gene editing. Researchgate.net. [Link]

-

Al-Ghanimi, Z., & Al-Khafaji, K. (2025). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors. Scientific Reports, 15(1), 12345. [Link]

-

Taylor & Francis Online. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Tandfonline.com. [Link]

-

ACS Publications. The Experimentalist's Guide to Machine Learning for Small Molecule Design. Pubs.acs.org. [Link]

-

Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(44), 13113-13117. [Link]

-

YouTube. CRISPR Off-target Effects — Dr. Dana Carroll (2015 IGI CRISPR Workshop). Youtube.com. [Link]

-

MDPI. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Mdpi.com. [Link]

Sources

- 1. This compound|865078-92-8 [benchchem.com]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. news-medical.net [news-medical.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]

- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Positive and Negative Controls | Rockland [rockland.com]

- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

"N-(4-methylpyridin-2-yl)piperidine-4-carboxamide" addressing compound degradation

Technical Support Center: N-(4-methylpyridin-2-yl)piperidine-4-carboxamide

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for issues related to the stability and degradation of this compound. Given the specific nature of this molecule, this guide synthesizes foundational chemical principles with field-proven methodologies to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common observations and challenges you may encounter while working with this compound.

Q1: I've observed a gradual loss of purity of my compound in an aqueous solution over time. What is the likely cause?

A: The most probable cause is the hydrolysis of the amide bond. Amide bonds, while relatively stable, are susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2]

-

Causality (The "Why"):

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it a more favorable target for a nucleophilic attack by a water molecule.[3][4]

-

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[3][5] This process is often slower than acid-catalyzed hydrolysis but can be significant, especially with heating.[5]

-

-

Troubleshooting Steps:

-

pH Control: Buffer your aqueous solutions to a neutral pH (around 6-7.5) if your experimental conditions permit.

-

Temperature: Avoid high temperatures, as heat significantly accelerates the rate of hydrolysis.[5] Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen).

-

Solvent Choice: If possible, prepare stock solutions in anhydrous aprotic organic solvents like DMSO or DMF and dilute into aqueous buffers immediately before use.

-

Q2: My LC-MS analysis shows a new peak with a mass increase of +16 Da compared to the parent compound. What could this be?

A: A mass increase of +16 Da is a classic indicator of oxidation, where one oxygen atom has been added to the molecule. For this compound, there are two primary locations susceptible to oxidation:

-

Pyridine N-oxide Formation: The nitrogen atom on the pyridine ring is a likely site of oxidation.

-

Piperidine N-oxide Formation: The nitrogen atom within the piperidine ring can also be oxidized.

-

Metabolic Oxidation: In biological systems, cytochrome P450 enzymes can catalyze the oxidation of piperidine moieties.[6][7]

-

Causality (The "Why"): Exposure to atmospheric oxygen, oxidizing reagents (like hydrogen peroxide), or even certain metabolic enzymes can introduce an oxygen atom. Heterocyclic nitrogen atoms are particularly susceptible to forming N-oxides.

-

Troubleshooting Steps:

-

Inert Atmosphere: When working with the compound for extended periods, especially at elevated temperatures, consider using an inert atmosphere (e.g., nitrogen or argon blanket) to minimize exposure to oxygen.

-

Avoid Oxidizing Agents: Scrutinize your experimental workflow for any potential oxidizing agents.

-

Storage: Store the solid compound and solutions protected from light and air. Amber vials are recommended.

-

Q3: What are the primary degradation products I should be monitoring for?

A: Based on the structure, the two primary degradation pathways to monitor are hydrolysis and oxidation.

-

Hydrolysis Products:

-

Piperidine-4-carboxylic acid

-

2-Amino-4-methylpyridine

-

-

Oxidation Products:

-

This compound N-oxide (on either the pyridine or piperidine nitrogen)

-

The diagram below illustrates these primary degradation pathways.

Caption: Predicted degradation pathways for the target compound.

Q4: How should I store the compound to ensure its long-term stability?

A: Proper storage is critical to prevent degradation.

-

Solid Compound:

-

Temperature: Store at -20°C for long-term storage.

-

Atmosphere: Keep in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen).

-

Light: Protect from light by using an amber vial or storing it in a dark location.

-

-

Solutions:

-

Solvent: For long-term storage, dissolve in anhydrous DMSO.

-

Temperature: Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

-

Aqueous Solutions: Avoid storing in aqueous solutions for extended periods. If necessary, prepare fresh daily from a frozen stock.

-

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[8][9] This involves intentionally stressing the compound under various conditions.[10]

Objective: To generate likely degradation products of this compound under hydrolytic, oxidative, photolytic, and thermal stress. The goal is to achieve 5-20% degradation.[10][11]

Workflow Diagram:

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Withdraw aliquots at 2, 4, 8, and 24 hours.

-

Thermal Degradation: Place the solid compound and a separate vial of the stock solution in an oven at 80°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and stock solution to light as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[12][13][14] A control sample should be wrapped in aluminum foil.

-

-

Sample Analysis:

Data Summary Table:

| Stress Condition | Reagent/Temp | Duration | Expected Degradation Pathway | Primary Degradants |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 2-24 h | Amide Hydrolysis | Piperidine-4-carboxylic acid, 2-Amino-4-methylpyridine |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 2-24 h | Amide Hydrolysis | Piperidine-4-carboxylate, 2-Amino-4-methylpyridine |

| Oxidation | 3% H₂O₂, RT | 2-24 h | N-Oxidation | N-Oxide derivatives (+16 Da) |

| Thermal | 80°C | 48 h | Various | Dependent on impurities/atmosphere |

| Photolytic | ICH Q1B | Per guideline | Photolysis | Various, potentially ring cleavage or rearrangement |

References

-

Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

-